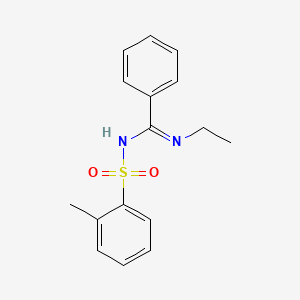

(E)-N-ethyl-N'-(o-tolylsulfonyl)benzimidamide

Description

Properties

IUPAC Name |

N'-ethyl-N-(2-methylphenyl)sulfonylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-3-17-16(14-10-5-4-6-11-14)18-21(19,20)15-12-8-7-9-13(15)2/h4-12H,3H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQHDADDHBSPNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-ethyl-N’-(o-tolylsulfonyl)benzimidamide typically involves the reaction of benzimidamide with ethylamine and o-toluenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of (E)-N-ethyl-N’-(o-tolylsulfonyl)benzimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-ethyl-N’-(o-tolylsulfonyl)benzimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfonyl derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: N-substituted benzimidamides.

Scientific Research Applications

(E)-N-ethyl-N’-(o-tolylsulfonyl)benzimidamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-ethyl-N’-(o-tolylsulfonyl)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Phenyl Benzimidamides

Fluorinated benzimidamides, such as (E)-2-fluoro-N'-(3-phenyl)benzimidamide and (Z)-4-fluoro-N'-(4-fluorophenyl)benzimidamide , exhibit distinct crystallographic and thermodynamic behaviors due to fluorine substituents:

- Isostructurality and Polymorphism : Fluorinated analogs frequently display 3D isostructurality between E/Z isomers. For example, polymorphic forms E1 and E2 of (E)-2-fluoro-N'-(3-phenyl)benzimidamide are isostructural with (E)-2-fluoro-N'-phenylbenzimidamide and (E)-2-fluoro-N'-(2-fluorophenyl)benzimidamide , respectively . The o-tolylsulfonyl group in the target compound may disrupt this isostructurality due to steric bulk and enhanced hydrogen-bonding capacity compared to fluorine.

- Intermolecular Interactions: Fluorine participates in N–H⋯F and C–H⋯F interactions, which stabilize crystal packing .

Table 1: Comparison of Structural and Thermodynamic Properties

*Inferred from bulky sulfonyl group’s hydrophobicity.

Pharmacologically Active Benzimidamides

Benzimidamides are explored as enzyme inhibitors. Key comparisons include:

- Nitric Oxide Synthase (NOS) Inhibition: this compound may share mechanistic similarities with N-(3-(2-amino-5-methoxyphenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzimidamide, a selective iNOS inhibitor with IC₅₀ < 1 µM . The sulfonyl group could enhance binding affinity via polar interactions with enzyme active sites.

- Matriptase Inhibition: Pyridyl bis(oxy)dibenzimidamide derivatives exhibit nanomolar inhibition of matriptase .

Biological Activity

(E)-N-ethyl-N'-(o-tolylsulfonyl)benzimidamide is a compound that has garnered attention for its biological activity, particularly as a selective inhibitor of carbonic anhydrase IX (CA IX). This article delves into the mechanisms of action, pharmacokinetics, and potential therapeutic applications of this compound, supported by relevant data and research findings.

Target Enzyme:

The primary target of this compound is carbonic anhydrase IX, an enzyme that plays a crucial role in pH regulation within cells. By inhibiting CA IX, this compound disrupts the normal biochemical pathways that cancer cells exploit to maintain their acidic microenvironment, which is essential for tumor growth and proliferation.

Mode of Action:

The compound binds selectively to CA IX, leading to a decrease in its enzymatic activity. This inhibition results in reduced bicarbonate production and consequently alters the acid-base balance within the tumor microenvironment, inhibiting tumor cell growth.

Pharmacokinetics

Research indicates that compounds similar to this compound exhibit favorable pharmacokinetic properties, including good cell permeability and oral bioavailability. These characteristics are essential for ensuring effective therapeutic concentrations can be achieved in vivo.

Biological Activity

The biological activity of this compound extends beyond simple enzyme inhibition. It has been shown to possess potential anticancer properties, making it a subject of interest in cancer research.

Case Studies

-

In Vitro Studies:

In laboratory settings, this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. The compound's effectiveness was assessed through cell viability assays, where it exhibited IC50 values indicative of potent anti-proliferative effects. -

Animal Models:

In animal studies, administration of this compound resulted in reduced tumor sizes compared to control groups. These findings underscore the compound's potential as an effective therapeutic agent against tumors expressing CA IX.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| N-ethyl-N'-(p-tolylsulfonyl)benzimidamide | Para-tolylsulfonyl group | Moderate CA IX inhibition |

| N-methyl-N'-(o-tolylsulfonyl)benzimidamide | Methyl group instead of ethyl | Lower binding affinity |

| N-ethyl-N'-(o-tolylsulfonyl)benzamide | Benzamide core instead of benzimidamide | Reduced anticancer activity |

This compound stands out due to its specific ortho-substitution pattern, which enhances its binding affinity to CA IX compared to other structural variants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.